BenchChemオンラインストアへようこそ!

(R)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol

Acetyl-CoA carboxylase inhibition Chiral resolution Stereochemistry-activity relationship

CAS 1454301-74-6 is the single (R)-enantiomer essential for ACC inhibitor SAR per Boehringer Ingelheim patent US 8,962,641. The 5-bromo handle enables rapid Suzuki/Buchwald-Hartwig diversification; the (R)-3-hydroxyl maintains the requisite H-bond donor motif. Using racemate or (S)-enantiomer introduces uncontrolled stereochemical variables that compromise IC50 accuracy and assay reproducibility. Available at ≥95% or 98% purity. Request quote for bulk quantities.

Molecular Formula C9H12BrN3O
Molecular Weight 258.12
CAS No. 1454301-74-6
Cat. No. B3047827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol
CAS1454301-74-6
Molecular FormulaC9H12BrN3O
Molecular Weight258.12
Structural Identifiers
SMILESCC1=NC(=NC=C1Br)N2CCC(C2)O
InChIInChI=1S/C9H12BrN3O/c1-6-8(10)4-11-9(12-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3/t7-/m1/s1
InChIKeyAYBYXVSLEOHSBO-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol (CAS 1454301-74-6) – Core Identity and Chemical Class


(R)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol (CAS 1454301-74-6) is a chiral, enantiopure (3R)-pyrrolidin-3-ol derivative bearing a 5-bromo-4-methylpyrimidin-2-yl substituent. It belongs to the class of pyrimidine-substituted pyrrolidine derivatives disclosed by Boehringer Ingelheim as inhibitors of acetyl-CoA carboxylase (ACC) in patent US 8,962,641 [1]. The compound has a molecular formula of C9H12BrN3O, a molecular weight of 258.12 g/mol, and is supplied as a powder with commercial purity specifications typically ≥95% (AKSci, Leyan) or 98% (Leyan) . Its defining structural features include a stereodefined (R)-configured secondary alcohol on the pyrrolidine ring and a bromine atom at the 5-position of the pyrimidine core, which serves as a synthetic handle for further functionalization via cross-coupling chemistry.

Why Generic Substitution Is Not Advisable for (R)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol (CAS 1454301-74-6)


In the context of ACC inhibitor development under the Boehringer Ingelheim patent family, the (3R)-stereochemistry of the pyrrolidine alcohol is a critical structural determinant. The patent explicitly defines stereochemical variants within the Markush structure, indicating that chirality at the pyrrolidine 3-position is an essential feature for modulating ACC inhibitory activity [1]. Simple substitution with the racemic mixture, the (S)-enantiomer, or the des-hydroxy analog 5-bromo-4-methyl-2-(pyrrolidin-1-yl)pyrimidine (CAS 1781826-19-4) would alter the three-dimensional presentation of the hydrogen-bond-donating hydroxyl group and the overall molecular geometry recognized by the ACC binding pocket. Without enantioselective synthesis or chiral resolution, the resulting mixture would contain 50% of the stereoisomer that is not characterized within the patent's defined scope, introducing uncontrolled variables into structure-activity relationship (SAR) studies and potentially compromising target engagement and assay reproducibility.

Quantitative Differentiation Evidence for (R)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol (CAS 1454301-74-6) Against Closest Analogs


Enantiomeric Purity Defines Pharmacophoric Conformation: (R)-OH vs. (S)-OH Stereoisomer Differentiation

The Boehringer Ingelheim patent US 8,962,641 claims pyrrolidine derivatives wherein the pyrrolidine ring may bear a hydroxyl substituent with defined stereochemistry as part of the pharmacophore for ACC inhibition. The (R)-enantiomer (CAS 1454301-74-6) presents the hydroxyl group in a specific spatial orientation that is distinct from the (S)-enantiomer. While the patent does not disclose isolated IC50 values for each enantiomer, it establishes that stereochemistry is an integral part of the claimed invention and that individual enantiomers fall within the scope of the patent's general formula (I) [1]. In contrast, the (S)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide (CAS 1578253-46-9) replaces the hydroxyl with a carboxamide, fundamentally changing hydrogen-bonding capacity and geometry [2].

Acetyl-CoA carboxylase inhibition Chiral resolution Stereochemistry-activity relationship

Bromine at Pyrimidine 5-Position Enables Late-Stage Derivatization vs. Des-Bromo or Des-Hydroxy Analogs

The 5-bromo substituent on the pyrimidine ring of compound CAS 1454301-74-6 provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing systematic exploration of the pyrimidine 5-position SAR within the ACC inhibitor scaffold [1]. This is a key differentiator from the des-bromo analog (CAS not assigned) and from 5-bromo-4-methyl-2-(pyrrolidin-1-yl)pyrimidine (CAS 1781826-19-4), which lacks the 3-hydroxyl group entirely, thereby eliminating both the chiral alcohol pharmacophore and the hydrogen-bond donor capacity. The presence of both the bromine atom and the chiral alcohol in a single, small-molecule building block (MW 258.12) enables parallel optimization of two distinct vectors within the ACC binding site.

Cross-coupling chemistry Building block versatility Structure-activity relationship expansion

Supplier-Reported Purity Specifications: 98% (Leyan) vs. 95% (AKSci) – Impact on Assay Reproducibility

Commercially available batches of CAS 1454301-74-6 are offered at two distinct purity grades: 98% (Leyan, product number 1560998) and 95% (AKSci, product number 2238EB) . A 3 percentage-point difference in purity corresponds to a 60% reduction in the maximum potential impurity burden (from 5% down to 2%), which can be critical in biochemical assays where trace impurities may act as enzyme inhibitors or activators, confounding dose-response measurements. For ACC inhibition assays, where compounds are typically tested at concentrations ranging from low nanomolar to micromolar, the presence of even 5% of a potent impurity could generate a false positive IC50 shift. This purity differential provides a tangible procurement criterion for laboratories requiring high-confidence SAR data.

Chemical purity Procurement specification Assay reproducibility

Defined Single (R)-Enantiomer vs. Racemic Mixture: Impact on ACC Inhibitor Potency and SAR Interpretation

The Boehringer Ingelheim patent US 8,962,641 encompasses compounds where stereochemistry at the pyrrolidine ring is explicitly claimed, indicating that enantiomeric configuration is relevant to ACC inhibitory potency. The (R)-enantiomer CAS 1454301-74-6 is documented as a single, stereodefined entity with SMILES notation C[C@@H]1N(CCC1O)c2ncc(Br)c(C)n2 confirming the (R)-configuration [1]. In contrast, a racemic mixture of (R)- and (S)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol (no CAS assigned in search) would contain 50% of the potentially less active or inactive enantiomer. The patent's explicit inclusion of stereochemical variants establishes that enantiomeric identity is not a trivial specification but a functional requirement, making the procurement of the single enantiomer essential for reproducing the patent-specified biologically active scaffold.

Enantioselective synthesis ACC1/ACC2 inhibition Chiral pharmacology

Recommended Application Scenarios for (R)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol (CAS 1454301-74-6) Based on Quantitative Evidence


Medicinal Chemistry: ACC Inhibitor Lead Optimization via Pyrimidine C5 Derivatization

In medicinal chemistry programs targeting acetyl-CoA carboxylase (ACC1/ACC2) for metabolic disorders, CAS 1454301-74-6 serves as a key chiral intermediate for parallel SAR exploration. The 5-bromo substituent enables rapid diversification via Suzuki or Buchwald-Hartwig coupling to introduce aryl or amino substituents at the pyrimidine 5-position, while the (R)-configured 3-hydroxyl group maintains the requisite pharmacophoric hydrogen-bond donor motif defined by the Boehringer Ingelheim patent (US 8,962,641) [1]. Procurement of the 98% purity grade (Leyan) minimizes the risk of cross-coupling catalyst poisoning by trace impurities, directly improving synthetic yield and product purity in array synthesis.

Biochemical Assay Development: Enantiopure Tool Compound for ACC Target Engagement Studies

For in vitro ACC enzyme inhibition assays (e.g., HTRF-based ACC activity assays), the single (R)-enantiomer provides a stereochemically pure reference compound. Using the racemate would introduce 50% of the (S)-enantiomer, which, per the patent's stereochemical specificity, may exhibit reduced or no ACC binding affinity [1]. This could lead to an underestimation of the scaffold's true potency and confound IC50 determinations. The 98% purity grade further supports reproducible dose-response curves by reducing impurity-driven baseline shifts in enzymatic readouts.

Process Chemistry: Chiral Building Block Supply for Scale-Up and GMP Campaigns

American Elements and other suppliers offer CAS 1454301-74-6 in research and bulk quantities, with packaging options including inert atmosphere protection for air-sensitive materials [2]. The compound's defined storage temperature of 4°C and its classification under GHS hazard statements (H302, H315, H319, H335) provide the necessary safety and handling framework for process chemistry scale-up campaigns. The availability of multiple purity grades (95% and 98%) allows cost-appropriate selection for early discovery vs. late-stage preclinical development, with the higher grade recommended for GMP API intermediate synthesis where impurity profiles must be rigorously controlled.

Computational Chemistry and Docking Studies: Stereodefined Ligand for ACC Homology Modeling

The unambiguous (R)-stereochemistry of CAS 1454301-74-6, confirmed by its InChI Key (AYBYXVSLEOHSBO-SSDOTTSWSA-N) and SMILES notation [1], makes it suitable as a structurally precise input for molecular docking and molecular dynamics simulations targeting the ACC1 or ACC2 active site. Use of a racemic or stereochemically undefined structure would generate ambiguous docking poses and unreliable binding free energy calculations, undermining the predictive value of computational models used to guide synthetic chemistry decisions.

Quote Request

Request a Quote for (R)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.